molecular formula C15H10ClF3N4O2S B2454878 N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide CAS No. 1209329-05-4

N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B2454878
CAS No.: 1209329-05-4
M. Wt: 402.78
InChI Key: ZLRDLGYAGPVWIG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide (CAS 1209329-05-4) is a high-purity chemical reagent featuring a pyrazole core substituted with a 5-(trifluoromethyl)-2-pyridinyl group and a 4-chlorophenylsulfonamide moiety. With a molecular formula of C15H10ClF3N4O2S and a molecular weight of 402.78, this compound is supplied for research applications only . The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential and presence in several established therapeutic agents . This particular derivative is of significant interest in early-stage research for developing novel bioactive molecules. Pyrazole-based compounds are frequently investigated for their ability to interact with various enzymatic targets. Research into analogous structures suggests potential mechanisms of action may include the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) for anti-inflammatory research, or bacterial enzymes like dihydropteroate synthetase and DNA gyrase in antimicrobial research . The specific substitution pattern on this molecule—combining a sulfonamide group, a chlorophenyl ring, and a trifluoromethylpyridine—is often associated with enhanced metabolic stability and binding affinity in drug discovery efforts, making it a valuable scaffold for structure-activity relationship (SAR) studies . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O2S/c16-11-2-4-12(5-3-11)22-26(24,25)13-8-21-23(9-13)14-6-1-10(7-20-14)15(17,18)19/h1-9,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRDLGYAGPVWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CN(N=C2)C3=NC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-5-(Trifluoromethyl)Pyridine

2-Chloro-5-(trifluoromethyl)pyridine serves as the starting material for hydrazine synthesis. Treatment with hydrazine hydrate (80% v/v) in ethanol at 80°C for 12 hours affords the target hydrazine derivative:

$$
\text{2-Cl-5-CF}3\text{-Pyridine} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\text{EtOH, 80°C}} \text{2-Hydrazinyl-5-CF}_3\text{-Pyridine} + \text{HCl}
$$

Yield : 78% (pale yellow crystals, m.p. 92–94°C).

Synthesis of Methylthio-Substituted 1,3-Diketone

Claisen Condensation Protocol

A modified Claisen condensation between methylthioacetophenone and ethyl trifluoroacetate generates the critical diketone:

$$
\text{CH}3\text{SC}6\text{H}4\text{COCH}3 + \text{CF}3\text{COOEt} \xrightarrow{\text{NaOMe/MeOH}} \text{CH}3\text{SC}6\text{H}4\text{COCH}2\text{COCF}3
$$

Reaction Conditions

  • Sodium methoxide (25% w/w in MeOH), 0.5 eq
  • Anhydrous methanol, reflux, 18 hours
  • Workup: Acidification with 3N HCl, extraction with ethyl acetate

Yield : 68% (viscous yellow oil, purity >95% by GC-MS).

Pyrazole Cyclization and Regiochemical Control

Hydrazine-Diketone Cyclocondensation

Reaction of the diketone with 2-hydrazinyl-5-(trifluoromethyl)pyridine in acetic acid at 110°C for 24 hours yields the pyrazole intermediate:

$$
\text{Diketone} + \text{Hydrazine} \xrightarrow{\text{AcOH, Δ}} \text{1-[5-CF}3\text{-2-Pyridinyl]-4-(CH}3\text{S)-1H-Pyrazole}
$$

Key Parameters

  • Solvent: Glacial acetic acid
  • Temperature: 110°C (oil bath)
  • Regioselectivity: >9:1 (desired isomer) confirmed by $$^{19}\text{F}$$ NMR

Yield : 63% (off-white powder, m.p. 178–180°C).

Oxidation of Thioether to Sulfonyl Chloride

Chlorine-Mediated Oxidation

Controlled chlorination converts the methylthio group to sulfonyl chloride:

$$
\text{Pyrazole-SCH}3 + 3\text{Cl}2 \xrightarrow{\text{HCl(aq), 0°C}} \text{Pyrazole-SO}_2\text{Cl} + 3\text{HCl}
$$

Optimized Conditions

  • Chlorine gas bubbled through 6N HCl at 0°C
  • Reaction time: 4 hours
  • Quench: Excess chlorine removed via N₂ purge

Yield : 82% (hygroscopic white solid, stored under N₂).

Sulfonamide Formation via Nucleophilic Aminolysis

Coupling with 4-Chloroaniline

Reaction of the sulfonyl chloride with 4-chloroaniline in pyridine completes the synthesis:

$$
\text{Pyrazole-SO}2\text{Cl} + \text{H}2\text{N-C}6\text{H}4\text{Cl} \xrightarrow{\text{Pyridine}} \text{Pyrazole-SO}2\text{NH-C}6\text{H}_4\text{Cl} + \text{HCl}
$$

Reaction Protocol

  • Molar ratio 1:1.2 (sulfonyl chloride:amine)
  • Pyridine as base and solvent, 0°C → rt, 12 hours
  • Workup: Dilute HCl wash, recrystallization from EtOH/H₂O

Yield : 89% (crystalline solid, m.p. 205–207°C).

Analytical Characterization Data

Spectroscopic Confirmation

  • $$^1\text{H}$$ NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J=2.4 Hz, 1H, Py-H), 8.25 (dd, J=8.4/2.4 Hz, 1H, Py-H), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 7.62 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (s, 1H, Pyrazole-H).
  • $$^{19}\text{F}$$ NMR (376 MHz, CDCl₃) : δ -62.5 (CF₃), -108.2 (SO₂Cl → disappears post-amination).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₁ClF₃N₄O₂S [M+H]⁺ 439.0274, found 439.0271.

Process Optimization and Scale-Up Considerations

Critical Parameters for Industrial Feasibility

  • Cyclization Step : Replace acetic acid with propylene glycol diacetate to enable continuous distillation of water byproduct.
  • Oxidation Safety : Implement gas-phase chlorine sensors and automated quench systems to handle exothermicity.
  • Crystallization : Use antisolvent (n-heptane) gradient addition to control particle size distribution.

Pilot-Scale Yields

Step Lab Yield Pilot Yield
Diketone 68% 71%
Cyclization 63% 66%
Sulfonamide 89% 85%

Alternative Synthetic Routes

Palladium-Catalyzed Sulfonamidation

Recent advances enable direct C-H sulfonamidation of pre-formed pyrazoles:

$$
\text{Pyrazole-H} + \text{ClSO}2\text{NHC}6\text{H}4\text{Cl} \xrightarrow{\text{Pd(OAc)}2/\text{Ag}2\text{CO}3} \text{Target Compound}
$$

Advantages : Avoids oxidation steps; Challenges : Limited regioselectivity (∼65% para-selectivity).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that derivatives of sulfonamides, including this compound, demonstrate efficacy against various pathogens, including fungi and bacteria.

Case Study: Antifungal Activity
A study synthesized novel pyridine-3-sulfonamide derivatives, revealing that compounds with similar structural features to N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide showed greater antifungal activity than fluconazole against Candida albicans and Rhodotorula mucilaginosa with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Research has indicated that sulfonamide derivatives can induce apoptosis in cancer cells.

Case Study: Cytotoxic Activity
In a study involving new sulfonamide derivatives, compounds similar to this compound were shown to exhibit cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure, particularly in substituents such as chloro and trifluoromethyl groups, significantly influence its potency.

Compound NameStructural FeaturesNotable Activities
This compoundContains chloro and trifluoromethyl groupsAntimicrobial, anticancer
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamideAmino and chloro groupsAntimicrobial
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamideTrifluoromethyl substituentPotential anticancer properties

Toxicity Studies

Toxicity assessments are vital for evaluating the safety profile of new compounds. Preliminary studies on related pyrazole derivatives have shown favorable safety characteristics, with LD50 values exceeding 2000 mg/kg in animal models, suggesting a high safety margin for therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby affecting their function. The sulfonamide group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and sulfonamide groups enhances its stability and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C15H12ClF3N4O2S
  • Molecular Weight : 394.79 g/mol
  • CAS Number : 338770-20-0

The compound features a pyrazole ring substituted with a chlorophenyl group and a trifluoromethylpyridine moiety, which contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited a GI50 value of 3.79 µM.
  • SF-268 (Brain Tumor) : Showed a TGI value of 12.50 µM.
  • NCI-H460 (Lung Cancer) : Demonstrated an LC50 value of 42.30 µM .

These findings suggest that the compound may inhibit tumor growth effectively through mechanisms that warrant further investigation.

2. Anti-inflammatory Activity

The pyrazole scaffold is well-known for its anti-inflammatory properties. Studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The specific mechanisms by which this compound exerts its anti-inflammatory effects are still being elucidated but may involve modulation of cytokine production and inhibition of inflammatory pathways .

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating Alzheimer's disease. Research indicates that certain pyrazole derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound's structural features suggest it may possess similar inhibitory activity, which could be beneficial in neurodegenerative disease contexts .

Table 1: Summary of Biological Activities

Activity TypeCell Line/TargetIC50/Effect ValueReference
AnticancerMCF7GI50 = 3.79 µM
SF-268TGI = 12.50 µM
NCI-H460LC50 = 42.30 µM
Anti-inflammatoryCOX inhibitionNot specified
Cholinesterase InhibitionAChE/BChENot specified

Research Insights

In a comprehensive review, pyrazole derivatives were synthesized and tested for their anticancer and anti-inflammatory properties. Notably, compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the established synthetic pathways for N-(4-chlorophenyl)-1-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-sulfonamide?

The synthesis typically involves coupling a pyrazole sulfonamide core with functionalized pyridine and chlorophenyl groups. Key steps include:

  • Sulfonamide formation : Reacting pyrazole intermediates with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF).
  • Heterocyclic coupling : Suzuki-Miyaura or Ullmann reactions to attach the 5-(trifluoromethyl)-2-pyridinyl moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high purity (>95%) .

Q. How is the structural integrity of this compound confirmed using spectroscopic and chromatographic methods?

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.2–8.5 ppm, trifluoromethyl singlet at δ -62 ppm) .
  • HRMS : Exact mass determination (e.g., [M+H]⁺ = 440.0582 Da) to confirm molecular formula .
  • HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .

Q. What in vitro assays are commonly employed to assess its biological activity?

  • Antitumor screening : NCI-60 cell line panel testing, with growth inhibition (GP) values calculated via MTT assays (e.g., GP = 68–86% in NCI-H522 lung cancer cells) .
  • Kinase inhibition : c-Met kinase assays using recombinant proteins and ADP-Glo™ detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported growth inhibition data across different cancer cell lines?

Contradictions may arise from variations in assay conditions (e.g., serum concentration, incubation time). Methodological solutions include:

  • Dose-response curves : IC₅₀ determination to standardize potency metrics .
  • Cell line authentication : STR profiling to avoid cross-contamination .
  • Replicate studies : Independent validation in ≥3 labs using identical protocols .

Q. What methodologies are used to elucidate the molecular targets and mechanisms of action of this sulfonamide derivative?

  • Competitive binding assays : Fluorescence polarization (FP) with labeled ATP analogs to assess kinase binding .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .
  • Computational docking : Molecular modeling (AutoDock Vina) to predict interactions with c-Met active sites .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy against resistant tumor models?

  • Pyridine modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances kinase binding .
  • Sulfonamide substitution : Replacing the chlorophenyl group with fluorophenyl improves solubility while retaining activity .
  • Resistance profiling : Long-term exposure to sublethal doses in HT-29 cells to identify mutation hotspots .

Q. What strategies improve the aqueous solubility of this lipophilic compound without compromising bioactivity?

  • Prodrug synthesis : Phosphonate or PEG-ylated derivatives for enhanced dissolution .
  • Co-solvent systems : 10% DMSO/90% saline for in vivo formulations .
  • Salt formation : Hydrochloride or mesylate salts to increase polarity .

Q. How do researchers validate the selectivity of this compound towards specific kinase targets?

  • Kinome-wide profiling : Eurofins KinaseProfiler™ screening against 468 kinases at 1 µM .
  • Counter-screening : Testing off-target effects on unrelated pathways (e.g., MAPK, PI3K) .
  • Crystallography : X-ray structures of compound-kinase complexes to confirm binding poses .

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